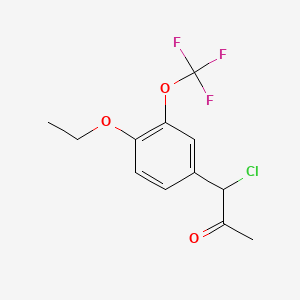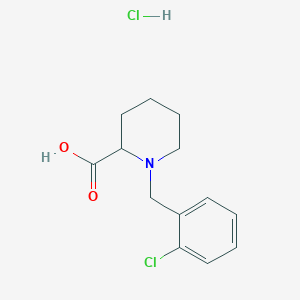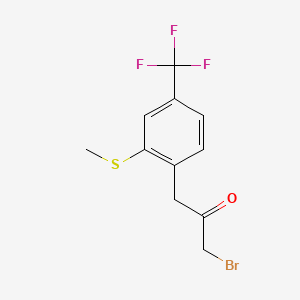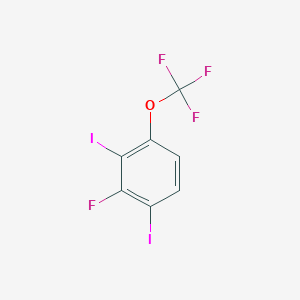
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on a benzene ring . The reaction typically requires reagents such as hydrogen fluoride/pyridine or tetrabutylammonium dihydrogen trifluoride . The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodine atoms can be reduced to form and other products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like or in solvents such as .
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroaniline derivatives , while oxidation reactions can produce fluorinated benzoic acids .
Applications De Recherche Scientifique
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and stability , making it more effective in various applications .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
- 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Comparison: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms, which can be selectively substituted in various reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds that may have only one iodine atom or different substituents .
Propriétés
Formule moléculaire |
C7H2F4I2O |
|---|---|
Poids moléculaire |
431.89 g/mol |
Nom IUPAC |
2-fluoro-1,3-diiodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H |
Clé InChI |
WFGOURJNLGCCGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
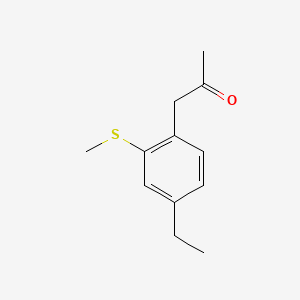
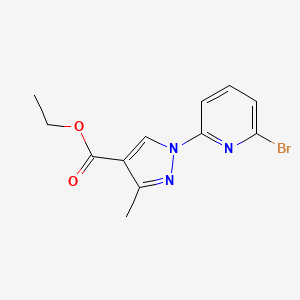
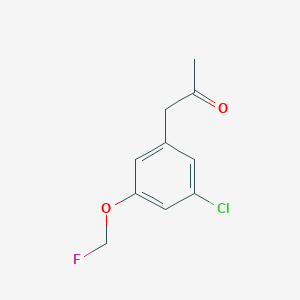
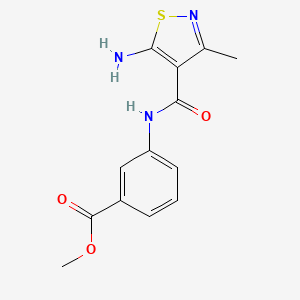
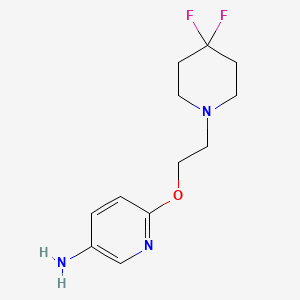
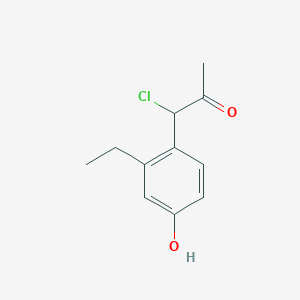
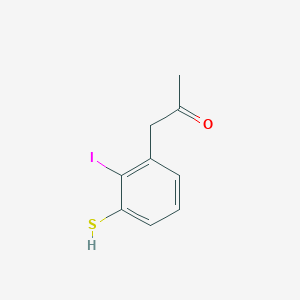
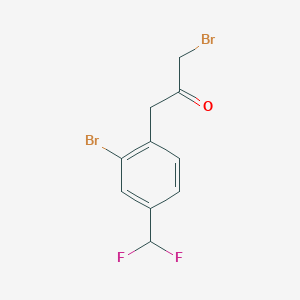
![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)
